molecular formula C13H12N2O3 B14733388 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol CAS No. 5455-70-9

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol

Cat. No.: B14733388
CAS No.: 5455-70-9
M. Wt: 244.25 g/mol
InChI Key: UVXFYWFBIYUTGZ-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is an organic compound that features a nitrophenyl group and a pyridinyl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol typically involves the reaction of 2-nitrobenzaldehyde with 2-pyridylmethanol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridylmethanol attacks the carbonyl carbon of 2-nitrobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(2-nitrophenyl)-2-pyridin-2-ylmethanone.

    Reduction: Formation of 1-(2-aminophenyl)-2-pyridin-2-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)ethanol: Similar structure but lacks the pyridinyl group.

    2-Nitrobenzyl alcohol: Contains a nitrobenzyl group but lacks the pyridinyl group.

    1-(2-Nitrophenyl)-2-pyridin-2-ylmethanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 1-(2-Nitrophenyl)-2-pyridin-2-ylmethanol is unique due to the presence of both nitrophenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5455-70-9

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-nitrophenyl)-2-pyridin-2-ylethanol

InChI

InChI=1S/C13H12N2O3/c16-13(9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)15(17)18/h1-8,13,16H,9H2

InChI Key

UVXFYWFBIYUTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=CC=CC=N2)O)[N+](=O)[O-]

Origin of Product

United States

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